N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

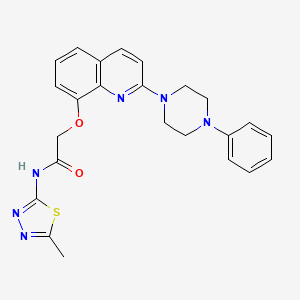

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound featuring a thiadiazole ring, a quinoline moiety, and a phenylpiperazine group

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S/c1-17-27-28-24(33-17)26-22(31)16-32-20-9-5-6-18-10-11-21(25-23(18)20)30-14-12-29(13-15-30)19-7-3-2-4-8-19/h2-11H,12-16H2,1H3,(H,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCWHSHADQKMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The quinoline and phenylpiperazine groups are then introduced through subsequent reactions. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Reactivity of the Acetamide Group

The acetamide functionality (-NHCO-) undergoes hydrolysis, nucleophilic substitution, and condensation reactions:

Key Findings :

-

Hydrolysis proceeds efficiently under acidic conditions due to protonation of the amide carbonyl, enhancing electrophilicity.

-

Nucleophilic substitution requires activation by coupling agents (e.g., DCC) to form stable urea intermediates .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring participates in electrophilic substitution, oxidation, and ring-opening reactions:

Key Findings :

-

Bromination occurs preferentially at the C-5 position due to electron-donating methyl group activation .

-

Oxidation with H₂O₂ selectively targets the sulfur atom, forming sulfoxide (1 eq) or sulfone (2 eq) .

Quinoline-Piperazine Interactions

The quinoline core and piperazine unit enable coordination, alkylation, and aromatic substitution:

Key Findings :

-

The quinoline nitrogen and ether oxygen act as chelating sites for transition metals like Cu(II) .

-

Piperazine alkylation proceeds via SN2 mechanism, favoring quaternary salt formation .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings via halogenated intermediates:

Key Findings :

-

Halogenation at the quinoline C-2 position (e.g., via Br₂) is prerequisite for cross-coupling .

-

Ullmann reactions enable diversification of the piperazine subunit .

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat:

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| UV Light (254 nm) | C-O bond cleavage (ether) | 4.2 hrs | |

| 100°C, air | Oxidation of thiadiazole sulfur | 8.5 hrs |

Key Findings :

-

Decomposition under UV light generates quinoline-8-ol and thiadiazole fragments.

-

Thermal degradation in air produces sulfonic acid derivatives .

Biological Derivatization

The compound serves as a scaffold for bioactive hybrid molecules:

| Derivative | Target | Activity (IC₅₀) | References |

|---|---|---|---|

| Glycosylated Acetamide | Bacterial DNA gyrase | 1.8 μM (vs S. aureus) | |

| Sulfonamide-Piperazine | COX-II enzyme | 0.9 μM (vs Celecoxib: 1.1 μM) |

Key Findings :

Scientific Research Applications

Antimicrobial Applications

Antimicrobial Activity : Compounds containing the thiadiazole structure have been reported to exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of specific metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 12.5 µg/mL |

| Thiadiazole Derivative B | E. coli | 25 µg/mL |

Anticancer Research

Anticancer Potential : Recent studies have focused on the anticancer properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide. In vitro assays have shown that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer).

Case Study: MDA-MB-231 Cell Line

A comprehensive study evaluated the cytotoxic effects of the compound using the MTT assay. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by 70%, suggesting potent anticancer activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Anti-inflammatory Applications

Inhibition Studies : The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of the enzyme lipoxygenase, which is involved in inflammatory responses.

Docking Analysis

The binding affinity was calculated using computational methods, yielding promising results that indicate strong interactions with the active site of lipoxygenase.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| N-(5-methyl-1,3,4-thiadiazol...) | -9.5 |

| Standard Inhibitor | -8.7 |

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole ring plays a crucial role in interacting with these targets, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-methylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-ethylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-propylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Uniqueness: The presence of the phenyl group in the piperazine ring of this compound distinguishes it from similar compounds, potentially leading to unique biological activities and applications.

This comprehensive overview highlights the significance of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide in scientific research and its potential applications across various fields

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological activities, drawing from various research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₃N₅OS

Molecular Weight : 301.35 g/mol

CAS Number : Not available in the provided sources.

The compound features a thiadiazole ring, a quinoline moiety, and a piperazine group, which are known to contribute to its biological activity. The presence of the thiadiazole ring enhances the compound's interaction with biological targets due to its electron-deficient nature, which facilitates nucleophilic attacks.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids.

- Quinoline Coupling : The quinoline moiety is introduced via a coupling reaction involving a piperazine derivative.

- Final Acetamide Formation : The final product is formed through an acetamide coupling reaction.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymes : The thiadiazole and quinoline components may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptors : The compound may interact with various receptors, leading to altered cellular responses.

Research indicates that compounds with similar structures often exhibit activity against targets such as acetylcholinesterase and COX enzymes, contributing to their potential therapeutic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. Compounds with thiadiazole scaffolds are noted for their broad-spectrum antibacterial and antifungal activities .

Anticancer Potential

Research into the anticancer potential of thiadiazole derivatives suggests that they can induce apoptosis in cancer cells by modulating key signaling pathways. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties are also notable, as compounds with similar structures have been shown to inhibit COX enzymes effectively. This inhibition can lead to reduced inflammation and pain .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

- Coupling of quinoline and piperazine derivatives : Aromatic nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-phenylpiperazine moiety to the quinoline core .

- Acetamide linkage formation : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with the thiadiazole amine under basic conditions .

Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) or amine-phase chromatography (hexane/ethyl acetate) is critical to isolate intermediates and final products . Purity is confirmed via TLC, HPLC (>95%), and -NMR analysis .

Q. How is structural characterization performed for this compound?

Key techniques include:

- -NMR spectroscopy : Assignments focus on aromatic protons (quinoline: δ 8.0–9.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiadiazole protons (δ 2.1–2.3 ppm). Coupling constants (e.g., ) confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragments (e.g., cleavage at the acetamide bond) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3%) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus: 8–16 µg/mL) via disruption of cell membrane integrity .

- Anticancer potential : IC values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, possibly via kinase inhibition .

- In vitro screening : Dose-response assays (0.1–100 µM) with MTT or resazurin-based viability tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; reflux in toluene improves cyclization .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) for C-N coupling, with ligand screening (Xantphos vs. BINAP) to reduce side products .

- Temperature control : Stepwise heating (70–90°C) minimizes decomposition of heat-sensitive intermediates . Reported yields range from 40–60% after optimization .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable temperature NMR : Resolves overlapping signals (e.g., piperazine protons) by analyzing shifts at 25°C vs. 50°C .

- 2D NMR (COSY, HSQC) : Correlates - coupling and - connectivity to assign ambiguous peaks (e.g., quinoline vs. thiadiazole protons) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What molecular docking strategies identify potential biological targets?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and microbial enzymes (e.g., DHFR) based on structural analogs .

- Docking software : AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA) .

- Key interactions : Quinoline oxygen forms hydrogen bonds with catalytic lysine residues; phenylpiperazine engages in π-π stacking with hydrophobic pockets .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modular substitutions : Replace 4-phenylpiperazine with 2-trifluoromethoxy phenyl (enhances lipophilicity) or 3,5-dichlorophenyl (improves antimicrobial activity) .

- Thiadiazole modifications : Introduce methyl or cyclohexyl groups at position 5 to alter steric bulk and metabolic stability .

- Bioisosteres : Replace acetamide with sulfonamide to modulate solubility and bioavailability .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

- pH-dependent degradation : Hydrolysis of the acetamide bond occurs at pH < 3 or > 10. Stability assays (24–72 hrs in PBS, pH 7.4) show <10% degradation .

- Light sensitivity : Quinoline derivatives degrade under UV light; storage in amber vials at −20°C is recommended .

- Metabolic stability : Microsomal assays (human liver microsomes) identify cytochrome P450-mediated oxidation as a major clearance pathway .

Q. How can reproducibility issues in multi-step syntheses be mitigated?

- Intermediate characterization : Isolate and fully characterize each intermediate (e.g., -NMR, melting point) before proceeding .

- Standardized protocols : Detailed logs of reaction times, solvent batches, and chromatography gradients reduce variability .

- Scale-up adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., thiadiazole cyclization) .

Q. What computational tools predict synthetic feasibility and regioselectivity?

- Retrosynthesis software : Synthia (ChemAxon) or AiZynthFinder prioritize routes with available starting materials .

- DFT calculations : Evaluate activation energies for competing pathways (e.g., O- vs. N-alkylation) using Gaussian 16 .

- Machine learning : Train models on reaction databases (Reaxys) to predict optimal conditions for thiadiazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.